

# diABZI's unique open conformation STING binding vs CDN agonists

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## Compound of Interest

Compound Name: *diABZI STING agonist-1 trihydrochloride*

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A comparative analysis of the binding mechanisms of the non-nucleotide agonist diABZI and endogenous cyclic dinucleotide (CDN) agonists to the Stimulator of Interferon Genes (STING) protein reveals fundamental differences in the induced conformational state of STING, which has significant implications for agonist design and therapeutic development.

## STING Binding and Conformation: A Tale of Two Agonists

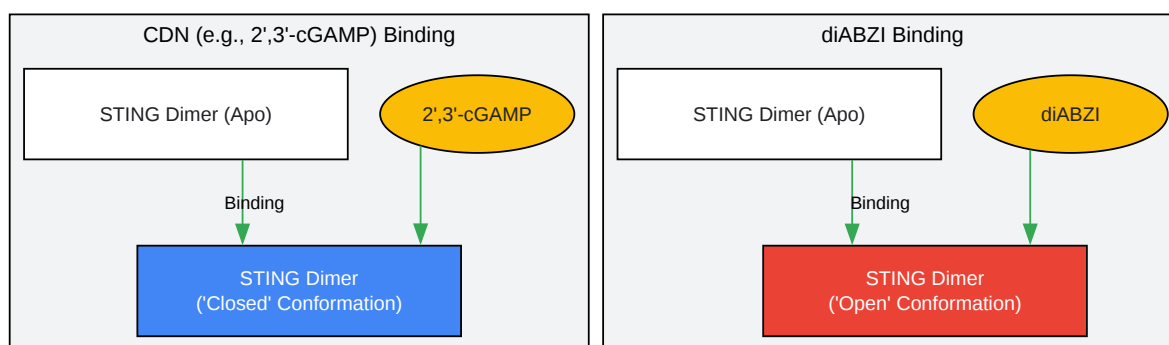
The activation of STING is a critical step in the innate immune response to cytosolic DNA. This process is initiated by the binding of agonists to the ligand-binding domain (LBD) of the STING dimer. However, the structural consequences of this binding event differ dramatically between the endogenous CDN, 2',3'-cGAMP, and the synthetic small molecule, diABZI.

### Canonical CDN Agonists: The "Closed" Conformation

Endogenous agonists, such as 2',3'-cGAMP, produced by cGAS upon detection of cytosolic DNA, bind to a pocket at the interface of the STING dimer. This binding event induces a significant conformational change in STING. Structural studies have demonstrated that this change involves the closing of a "lid" region over the binding pocket, effectively encapsulating the CDN agonist.<sup>[1]</sup> This "closed" conformation is considered a prerequisite for the subsequent downstream signaling events, including STING's translocation and the recruitment of TBK1.<sup>[2]</sup>

## diABZI: A Unique "Open" Conformation

In contrast, the synthetic, non-nucleotide agonist diABZI activates STING without inducing the lid closure.[3] X-ray crystallography has revealed that when diABZI binds to the STING dimer, the LBD remains in an "open" conformation, similar to its apo state.[2][4] This is a unique characteristic among potent STING agonists. The ability of diABZI to potently activate STING while bypassing the canonical closed conformation suggests an alternative activation mechanism.[3] This open conformation has a significant practical advantage: the 7-position of the benzimidazole component of diABZI remains exposed, providing a site for chemical modification or conjugation to other molecules without disrupting STING binding.[4][5]



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Fig. 1: STING conformational changes upon agonist binding.

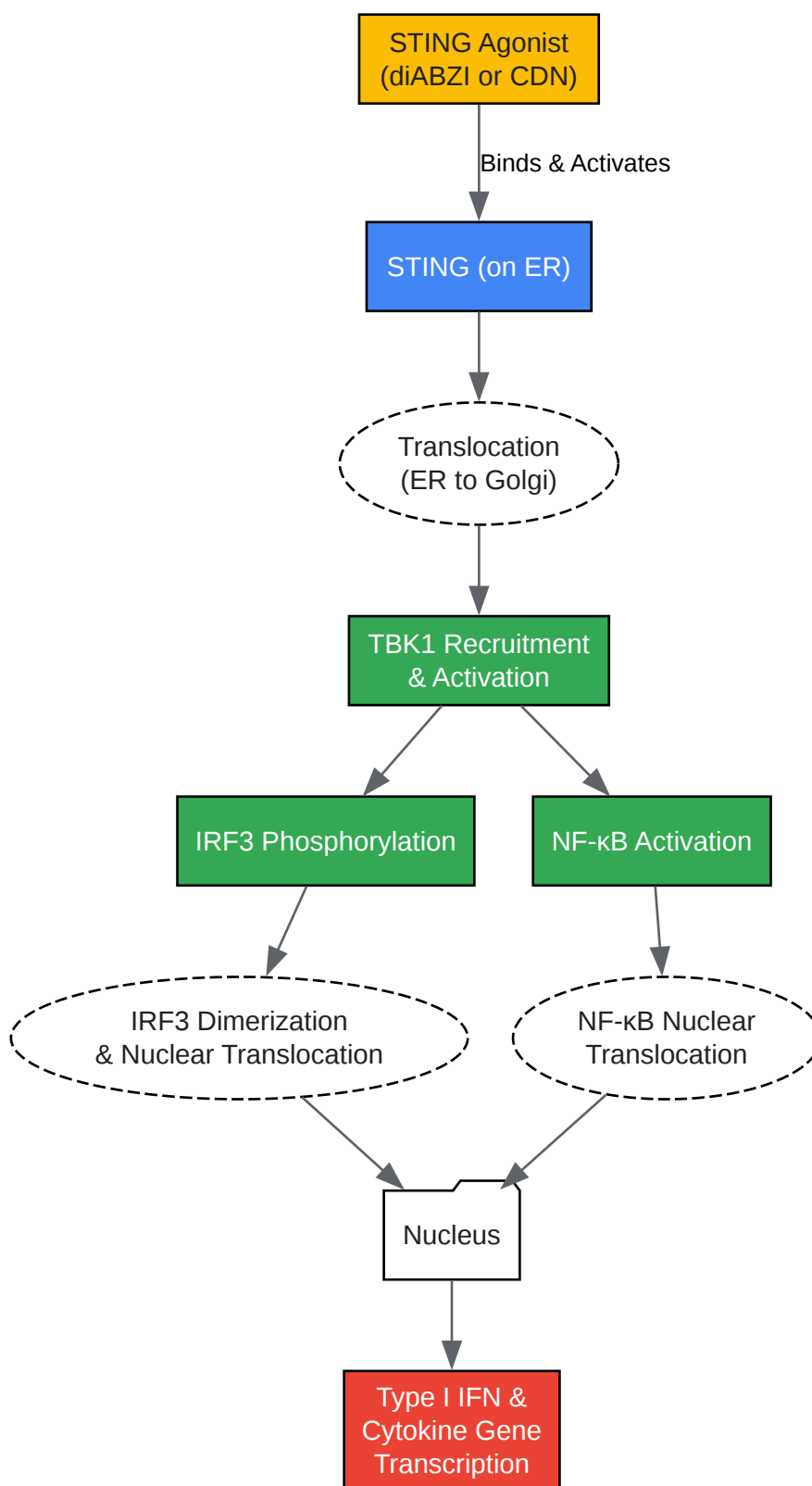
## Quantitative Comparison of Agonist Performance

The differences in binding mode are reflected in the quantitative measures of binding affinity and cellular potency. diABZI exhibits significantly higher potency and improved pharmacokinetic properties compared to the natural ligand 2',3'-cGAMP.

Parameter	diABZI	2',3'-cGAMP (Endogenous CDN)	Reference
Binding Conformation	Open	Closed	[3][1][4]
Binding Affinity (Kd)	~0.05 nM (for R232 variant)	3 - 9.23 nM	[6][7]
Cellular Potency (EC50)	~0.144 nM (THP1-Dual cells)	>1 $\mu$ M (for bacterial CDNs)	[5][8]
In Vivo Half-life	~1.4 hours	A few minutes	[5]
Bioavailability	Systemically active	Poor cell permeability	[3][9]

## The STING Signaling Pathway

Despite the differences in their initial binding-induced conformational changes, both diABZI and CDN agonists converge on the same downstream signaling pathway. Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN- $\alpha$ / $\beta$ ) and other inflammatory cytokines.[2][12] STING activation also triggers the NF- $\kappa$ B pathway, leading to the production of pro-inflammatory cytokines.[10][11]



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Fig. 2: The canonical STING signaling pathway.

## Experimental Protocols

The characterization of STING agonists relies on a suite of biophysical and cell-based assays.

### X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of the STING protein in complex with its ligand, revealing the open or closed binding conformations.

- Protocol:
  - Crystallization: Purified STING protein (typically the cytosolic domain) is mixed with the ligand (diABZI or CDN) and subjected to crystallization screening under various buffer conditions. The goal is to obtain well-ordered, single crystals of sufficient size (>0.1 mm). [\[13\]](#)[\[14\]](#)
  - Data Collection: The crystal is mounted on a goniometer, cooled to cryogenic temperatures (e.g., in liquid nitrogen) to prevent radiation damage, and placed in a high-intensity X-ray beam.[\[15\]](#) As the crystal is rotated, a detector records the diffraction pattern of the X-rays.[\[14\]](#)[\[16\]](#)
  - Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed. The "phase problem" is solved using methods like molecular replacement if a similar structure is known.[\[15\]](#) This allows for the calculation of an electron density map, into which an atomic model of the protein-ligand complex is built and refined.[\[17\]](#)

### Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics (association and dissociation rates) and affinity (Kd) of the interaction between a ligand and a protein.[\[18\]](#)

- Protocol:
  - Immobilization: One binding partner, typically the purified STING protein, is immobilized onto the surface of a sensor chip.[\[18\]](#)[\[19\]](#)
  - Interaction Analysis: A solution containing the other binding partner (the analyte, e.g., diABZI or cGAMP) is flowed over the chip surface. Binding causes a change in the

refractive index at the surface, which is detected as a response.[\[19\]](#) A reference channel is used to subtract bulk refractive index changes.[\[19\]](#)

- Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d = k_d/k_a$ ).[\[20\]](#)

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages with its target protein within a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than an unbound protein.[\[21\]](#)

- Protocol:
  - Treatment: Intact cells are treated with the compound of interest (e.g., diABZI).
  - Heating: The cell suspension is heated to a range of temperatures, causing proteins to denature and aggregate.[\[21\]](#)
  - Lysis and Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
  - Detection: The amount of soluble STING protein remaining at each temperature is quantified, typically by Western blotting.[\[21\]](#)[\[22\]](#) A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[\[23\]](#)

## THP-1 Dual™ Reporter Assay

This cell-based assay quantifies the functional outcome of STING activation by measuring the induction of downstream signaling pathways. THP-1 Dual™ cells are a human monocytic cell line engineered with reporter genes for both the IRF and NF- $\kappa$ B pathways.

- Protocol:
  - Cell Seeding: THP-1 Dual™ cells are seeded into a 96-well plate.[\[24\]](#)

- Stimulation: Cells are treated with serial dilutions of the STING agonist (diABZI or cGAMP) and incubated for a set period (e.g., 24 hours).[24]
- Reporter Detection: The activity of the secreted luciferase reporters (driven by IRF- and NF-κB-inducible promoters) is measured in the cell supernatant using a luminometer.
- Data Analysis: The dose-response data is used to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

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